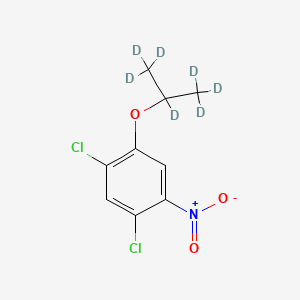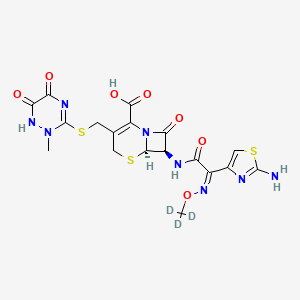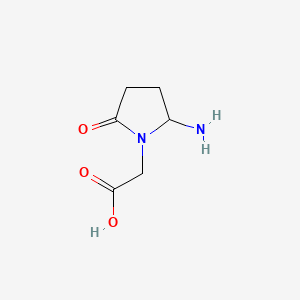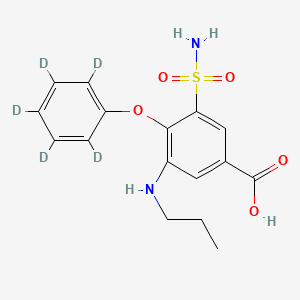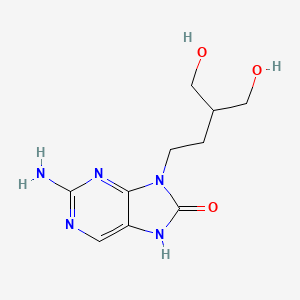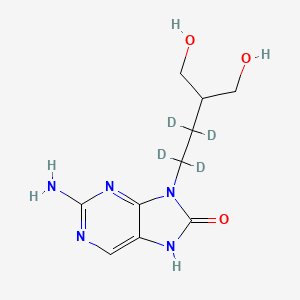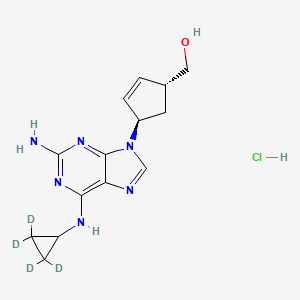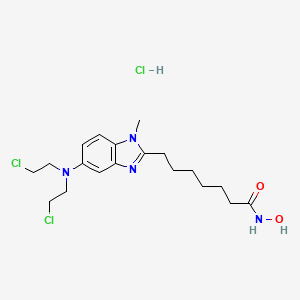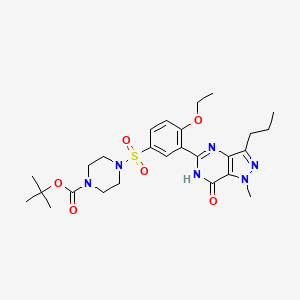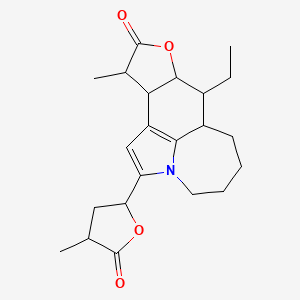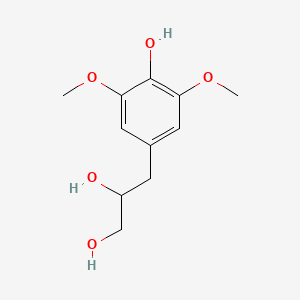
N-Formyl Thyroxine-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl Thyroxine-13C6 is a stable isotope-labeled derivative of thyroxine, a hormone produced by the thyroid gland. This compound is used in various scientific research fields, including medical, environmental, and industrial research . It is a labelled analogue of N-Formyl Thyroxine, which is a derivative of Levothyroxine.
Métodos De Preparación
The preparation of N-Formyl Thyroxine-13C6 involves the synthesis of its precursor, thyroxine, followed by isotopic labeling. The synthetic route typically includes the iodination of tyrosine residues in the glycoprotein thyroglobulin, followed by formylation to introduce the formyl group. The isotopic labeling with carbon-13 is achieved through the use of isotopically enriched reagents . Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
N-Formyl Thyroxine-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and reaction temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction. Major products formed from these reactions include various iodinated and formylated derivatives of thyroxine.
Aplicaciones Científicas De Investigación
N-Formyl Thyroxine-13C6 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various studies. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies of thyroid hormone metabolism and function.
Medicine: Utilized in clinical diagnostics to monitor thyroid hormone levels and investigate thyroid disorders.
Industry: Applied in the development of new pharmaceuticals and in environmental monitoring to trace the fate of thyroxine in ecosystems
Mecanismo De Acción
The mechanism of action of N-Formyl Thyroxine-13C6 involves its interaction with thyroid hormone receptors. Thyroxine is converted to its active form, triiodothyronine, which then binds to thyroid hormone receptors in target cells. This binding regulates the expression of various genes involved in metabolism, growth, and development . The molecular targets include thyroid hormone receptors (TRα and TRβ), and the pathways involved are related to metabolic regulation and neural development .
Comparación Con Compuestos Similares
N-Formyl Thyroxine-13C6 is unique due to its stable isotope labeling, which distinguishes it from other thyroxine derivatives. Similar compounds include:
Levothyroxine: A synthetic form of thyroxine used to treat hypothyroidism.
Reverse Triiodothyronine: An inactive form of triiodothyronine.
Diiodothyronine: A derivative of thyroxine with two iodine atoms
These compounds share similar structures and functions but differ in their specific applications and biological activities.
Propiedades
Número CAS |
1346604-89-4 |
|---|---|
Fórmula molecular |
C16H11I4NO5 |
Peso molecular |
810.838 |
Nombre IUPAC |
(2S)-2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C16H11I4NO5/c17-9-4-8(5-10(18)14(9)23)26-15-11(19)1-7(2-12(15)20)3-13(16(24)25)21-6-22/h1-2,4-6,13,23H,3H2,(H,21,22)(H,24,25)/t13-/m0/s1/i4+1,5+1,8+1,9+1,10+1,14+1 |
Clave InChI |
DNRNTTVIRGKKSQ-GBLPCCAPSA-N |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)NC=O |
Sinónimos |
N-Formyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-13C6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


